tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate: is an organic compound with the molecular formula C11H16N2O3S It is a derivative of carbamic acid and contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology and Medicine: Its thiazole ring is a common motif in many biologically active molecules, which can interact with various biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the thiazole ring .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and carbamate group. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(4-fluoro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Comparison: While these compounds share a similar core structure, the presence of different substituents on the thiazole ring can significantly alter their chemical and biological properties.
Conclusion
tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is a versatile compound with potential applications in various fields. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H16N2O3S/c1-5-8(14)7-6-17-9(12-7)13-10(15)16-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |
InChI Key |
ROHBOJFWRNYZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.